(4-Aminomethyl-phenyl)-pyridin-4-yl-amine
Description
Properties
IUPAC Name |
N-[4-(aminomethyl)phenyl]pyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c13-9-10-1-3-11(4-2-10)15-12-5-7-14-8-6-12/h1-8H,9,13H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSKLQAKKLSQDJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)NC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of Pyridinyl Aldehydes with Aminomethyl Precursors
One common approach involves reductive amination, where a pyridin-4-yl-containing aldehyde or ketone is reacted with a primary amine such as 4-(aminomethyl)pyridine or related derivatives. The reaction typically uses a reducing agent such as sodium triacetoxyborohydride under mild conditions, often in solvents like tetrahydrofuran or dichloroethane. The process proceeds through the formation of an imine intermediate, which is then reduced to the corresponding secondary amine.
- Example: The synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine) was achieved by reacting cis-2-(3-(m-tolyloxy)cyclohexyl)propanal with 4-(aminomethyl)pyridine in the presence of titanium tetraisopropoxide, followed by reduction with sodium triacetoxyborohydride at room temperature, yielding the desired aminomethyl-pyridine product after purification.
Carbamate and Amide Intermediates Followed by Reduction
Another reported method involves the preparation of carbamate or amide intermediates from primary amines, which are then reduced to secondary amines using strong hydride reagents such as lithium aluminium hydride (LiAlH4) in ethereal solvents like tetrahydrofuran.
- For example, 4-(aminomethyl)piperidine derivatives were synthesized by reacting primary amines with alkyl or benzyl chloroformates or acid chlorides to form carbamates or amides, which upon reduction with LiAlH4 gave secondary amines. These secondary amines were then further reacted with tosylates under inert solvents and bases to yield target compounds.
Cross-Coupling Reactions (Suzuki Coupling) for Pyridinyl Substitution
Palladium-catalyzed cross-coupling reactions, especially Suzuki coupling, are employed to functionalize the pyridinyl ring or to attach aryl groups to the aminomethyl moiety. This approach allows for the introduction of various substituents, enhancing the structural diversity of the target compounds.
- In one study, (4-(pyridin-3-yl)phenyl)methanamine was reacted with 2,4-dichloroquinazoline to form chloropyridimide intermediates, which were then subjected to Suzuki coupling with boronic acids using Pd(PPh3)4 or silica-bound palladium catalysts under microwave or sealed tube conditions. This method efficiently produced a series of aminomethyl-pyridine analogues.
Amide Bond Formation Followed by Hydrogenation
The formation of amide bonds between aminomethyl-pyridine derivatives and carboxylic acids or acid chlorides, followed by catalytic hydrogenation, is another route to prepare aminomethyl-pyridine compounds.
- For instance, methyl 4-formylbenzoate was converted to benzoyl chloride, which was then reacted with amines to give amide intermediates. These intermediates underwent reductive amination or hydrogenation to yield aminomethyl-pyridine derivatives.
Detailed Reaction Conditions and Yields
Example Synthetic Sequence from Literature
Stepwise Synthesis from Patent US5272157A:
Formation of Carbamate or Amide Intermediate:
- React primary amine with alkyl or benzyl chloroformate or acid chloride in an aprotic solvent (e.g., toluene, THF, dichloromethane) with a tertiary amine base (e.g., triethylamine) at ambient temperature.
-
- Reduce the carbamate or amide intermediate with lithium aluminium hydride in an ethereal solvent like tetrahydrofuran under reflux.
-
- React the resulting secondary amine with a tosylate derivative in an inert solvent (e.g., dimethylformamide, toluene) at 20–150 °C, optionally in the presence of organic or inorganic bases.
-
- Isolate the product by extraction, evaporation, and chromatography, followed by recrystallization to obtain the hydrochloride salt.
Physical and Chemical Data Summary
| Compound Variant (R, X) | Salt Form | Melting Point (°C) | Notes |
|---|---|---|---|
| R = CH3, X = H | HCl | 212–213 | Methyl-substituted derivative |
| R = n-propyl, X = H | HCl | 174–176 | Propyl-substituted derivative |
| R = CH3, X = H (n=2) | HCl | 223–225 | Dihomologated compound |
| R = n-propyl, X = 4-F | HCl | 190–192 | Fluoro-substituted derivative |
| R = n-propyl, X = 3-Cl | HCl | 151–154 | Chloro-substituted derivative |
| R = n-propyl, X = 3-CH3 | HCl | 147–148 | Methyl-substituted derivative |
| R = n-propyl, X = 3-OCH3 | HCl | 188–190 | Methoxy-substituted derivative |
| R = n-propyl, X = 3-OC2H5 | HCl | 200–203 | Ethoxy-substituted derivative |
Note: R denotes alkyl substituent; X denotes ring substituent; HCl indicates hydrochloride salt form.
Industrial and Scalability Considerations
- The use of lithium aluminium hydride requires careful handling due to its reactivity and moisture sensitivity, but it provides high yields in the reduction step.
- Cross-coupling methods such as Suzuki reactions benefit from palladium catalysts, with recent advances employing silica-bound catalysts to reduce metal contamination, which is crucial for pharmaceutical applications.
- Reductive amination using sodium triacetoxyborohydride offers mild, scalable conditions suitable for complex molecules and is widely used in industrial synthesis.
- Catalytic hydrogenation steps employing Raney Nickel or Pd/C are efficient for deprotection and reduction, with hydrazine hydrate sometimes used as a hydrogen source to improve yields.
Chemical Reactions Analysis
Types of Reactions
(4-Aminomethyl-phenyl)-pyridin-4-yl-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can further modify the aminomethyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce secondary amines.
Scientific Research Applications
(4-Aminomethyl-phenyl)-pyridin-4-yl-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is employed in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Aminomethyl-phenyl)-pyridin-4-yl-amine involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds with active sites, while the pyridinyl group can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s uniqueness arises from its aminomethyl-phenyl group, which distinguishes it from derivatives with halogens, methoxy groups, or other substituents. Below is a comparative analysis with key structural analogs:
Halogen-Substituted Phenyl Analogs
2-(4-Fluorophenyl)pyridin-4-amine (): Substituent: Fluorine at the 4-position of the phenyl ring. Impact: The electronegative fluorine atom enhances stability and influences electronic properties (e.g., dipole moments) while offering steric minimalism. This compound exhibits distinct biological target interactions compared to the aminomethyl derivative .
N-(4-fluorophenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine (): Substituent: Fluorophenyl and thienopyrimidine core. Impact: The fluorine atom modifies binding affinity to biological targets, while the thienopyrimidine core expands π-system interactions. This contrasts with the simpler pyridin-amine structure of the target compound .
Methoxy-Substituted Phenyl Analogs
[1-(4-Methoxy-phenyl)-ethyl]-pyridin-4-ylmethyl-amine (): Substituent: Methoxy group at the phenyl 4-position.
4-(4-Methoxyphenyl)-5,6-dimethylpyrimidin-2-amine (): Substituent: Methoxyphenyl and dimethylpyrimidine. Impact: The methoxy group enhances electron-donating effects, influencing reactivity in nucleophilic substitutions. The target compound’s aminomethyl group, by contrast, may favor electrophilic interactions .
Amine-Containing Analogs
4-((Methylamino)methyl)pyridin-3-amine (): Substituent: Methylamino-methyl group on pyridine. Impact: The secondary amine (methylamino) reduces hydrogen-bonding capacity compared to the primary amine in the target compound. This structural difference may affect solubility and target selectivity .
Butyl[(pyridin-4-yl)methyl]amine Dihydrochloride (): Substituent: Butyl and pyridinylmethyl groups.
Unique Advantages of (4-Aminomethyl-phenyl)-pyridin-4-yl-amine
- Hydrophilicity and Reactivity : The primary amine (-CH₂NH₂) enhances aqueous solubility compared to halogenated or methoxy analogs, facilitating formulation in biological assays .
- Diverse Functionalization: The aminomethyl group serves as a handle for further derivatization (e.g., acetylation, conjugation), a feature underutilized in fluorine- or methoxy-substituted analogs.
- Biological Target Versatility : The dual aromatic systems (phenyl and pyridine) enable interactions with enzymes or receptors requiring π-stacking, while the amine may engage in catalytic or binding-site interactions .
Biological Activity
(4-Aminomethyl-phenyl)-pyridin-4-yl-amine, also known as N-(4-(aminomethyl)phenyl)pyridin-4-amine, has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its role as a selective inhibitor of various kinases. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula : CHN
- CAS Number : 1516987-57-7
- Molecular Weight : 201.25 g/mol
The biological activity of this compound is primarily attributed to its interactions with various molecular targets. Key mechanisms include:
- Enzyme Inhibition : This compound has been identified as a potent inhibitor of Janus kinase 2 (JAK2), which plays a crucial role in signaling pathways associated with myeloproliferative neoplasms (MPNs). The compound exhibits an IC value of 5 nM against JAK2, demonstrating significant potency and selectivity over other JAK family members .
- Antitumor Activity : In studies evaluating its effects on cancer cell lines, this compound has been shown to induce apoptosis at concentrations as low as 40 nM, indicating potential therapeutic applications in oncology .
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases.
Data Table: Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| JAK2 Inhibition | IC = 5 nM | |
| Antitumor Activity | Induces apoptosis at 40 nM | |
| Anti-inflammatory | Modulates inflammatory pathways |
Case Studies
-
JAK2 Inhibition Study :
- A series of derivatives based on this compound were synthesized and tested for their inhibitory effects on JAK2. Compound A8 emerged as the most potent with an IC of 5 nM, significantly inhibiting phosphorylation and downstream signaling pathways associated with MPNs. The study highlighted the importance of structural modifications for enhancing selectivity and potency .
- Antitumor Efficacy :
-
Inflammation Modulation :
- In experimental models of inflammation, the compound exhibited significant anti-inflammatory effects, reducing markers such as TNF-alpha and IL-6. This positions it as a candidate for further development in treating inflammatory conditions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
